molecular formula C25H26N4O6S2 B11621719 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide

Cat. No.: B11621719
M. Wt: 542.6 g/mol
InChI Key: SSPQXRSAEFIZID-QOMWVZHYSA-N
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Description

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, an imidazolidine ring, and nitrophenyl and methylphenyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, such as 4-methylbenzenesulfonamide and 3-nitrophenylimidazolidine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the imidazolidine ring and the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The imidazolidine ring and nitrophenyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.

    3-nitrophenylimidazolidine: Shares the imidazolidine and nitrophenyl groups.

    N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide: A structurally related compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N4O6S2

Molecular Weight

542.6 g/mol

IUPAC Name

(NZ)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)imidazolidin-1-yl]ethylidene]benzenesulfonamide

InChI

InChI=1S/C25H26N4O6S2/c1-18-7-11-23(12-8-18)36(32,33)26-20(3)27-15-16-28(37(34,35)24-13-9-19(2)10-14-24)25(27)21-5-4-6-22(17-21)29(30)31/h4-14,17,25H,15-16H2,1-3H3/b26-20-

InChI Key

SSPQXRSAEFIZID-QOMWVZHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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